[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Catalog No.
S15653375
CAS No.
M.F
C11H22N4
M. Wt
210.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)...

Product Name

[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

IUPAC Name

N',N'-diethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

InChI

InChI=1S/C11H22N4/c1-4-15(5-2)9-8-12-10-11-6-7-13-14(11)3/h6-7,12H,4-5,8-10H2,1-3H3

InChI Key

YYMJTZNGACMTPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=NN1C

The compound [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a novel organic molecule notable for its unique structural characteristics. It features a diethylamino group and a pyrazole moiety, classifying it as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom. The diethylamino group enhances the compound's basicity and potential for forming hydrogen bonds, while the pyrazole ring contributes to its aromatic properties, which may influence its biological activity. This compound has garnered attention for its potential applications in pharmacology and materials science due to these structural features.

, including:

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acid derivatives.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to amine derivatives.
  • Substitution Reactions: The compound can participate in substitution reactions with alkyl halides in the presence of bases like sodium hydride.

These reactions are crucial for understanding the compound's reactivity and potential transformations in synthetic chemistry.

Preliminary studies suggest that [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exhibits significant biological activity. Compounds containing pyrazole structures are often linked with various pharmacological effects, including anti-inflammatory and analgesic properties. The diethylamino group may enhance solubility and bioavailability, making this compound a candidate for further investigation in drug development. Research indicates that similar compounds can interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be achieved through several methods:

  • Direct Alkylation: A common method involves the reaction of 1-methyl-1H-pyrazole with diethylaminoethyl chloride under basic conditions. This reaction typically occurs in organic solvents such as dichloromethane or tetrahydrofuran at low temperatures to stabilize intermediates.
  • Industrial Production: For larger-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. Automated systems are often used for reagent addition and temperature control.

Each synthesis method presents distinct advantages and limitations regarding yield, purity, and scalability.

The potential applications of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine span various fields:

  • Pharmaceuticals: Investigated for therapeutic properties, particularly as potential anti-inflammatory or analgesic agents.
  • Materials Science: Used as an intermediate in the development of new materials.
  • Biochemistry: Explored as a ligand in biochemical assays due to its ability to interact with specific molecular targets.

Understanding how [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine interacts with biological targets is crucial for elucidating its mechanism of action. Initial assays may include:

  • Binding studies with enzymes or receptors.
  • Assessing effects on neurotransmitter systems.

These studies will help clarify the compound’s therapeutic potential and inform further research directions.

Several compounds share structural similarities with [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, including:

Compound NameStructure FeaturesUnique Properties
1-MethylpyrazoleContains a pyrazole ring onlyExhibits unique electronic properties
N,N-DiethylethanolamineEthanolamine backboneKnown for surfactant properties
N,N-DiethylnorepinephrineCatecholamine structureInfluences adrenergic receptors
2-(5-Methyl-pyrazol-1-yl)-ethylamineSimilar pyrazole structureDifferent substituents on the pyrazole ring

The uniqueness of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its combination of a diethylamino group with a pyrazole structure, offering potential dual functionality that may not be present in other similar compounds. This structural combination may enhance its biological activity while providing avenues for diverse applications across pharmaceuticals and materials science.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.18444672 g/mol

Monoisotopic Mass

210.18444672 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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